3,3-Dimethyl-tetrahydro-pyran-2-one
Overview
Description
3,3-Dimethyl-tetrahydro-pyran-2-one, also known as 3,3-dimethyloxan-2-one, is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a colorless to pale yellow liquid that is soluble in most organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . This compound is used as an intermediate in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3-Dimethyl-tetrahydro-pyran-2-one involves the reaction of 3-chloropropionate with 2-buten-1-ol under basic conditions . The resulting product is then treated appropriately to obtain the target compound . Another method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are optimized for yield and purity, and the product is often purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-tetrahydro-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,3-Dimethyl-tetrahydro-pyran-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-tetrahydro-pyran-2-one involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-tetrahydro-pyran-2-one: This compound is similar in structure but has different substitution patterns, leading to different chemical properties and applications.
Tetrahydro-2H-pyran-2-one: This compound lacks the dimethyl substitution, resulting in different reactivity and uses.
Uniqueness
3,3-Dimethyl-tetrahydro-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3,3-dimethyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWCYZELLHABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964046 | |
Record name | 3,3-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4830-05-1 | |
Record name | 4830-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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